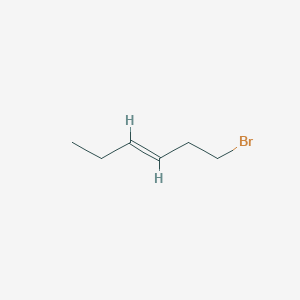

1-Bromo-3-hexene

Description

BenchChem offers high-quality 1-Bromo-3-hexene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3-hexene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-bromohex-3-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Br/c1-2-3-4-5-6-7/h3-4H,2,5-6H2,1H3/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNATJOWAYTBGM-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-3-hexene: CAS Numbers, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-3-hexene, a valuable reagent in organic synthesis. It details the distinct properties of its geometric isomers, outlines key experimental protocols for its synthesis and subsequent reactions, and presents a visual representation of a common synthetic workflow.

Chemical Identification and Properties

1-Bromo-3-hexene is an organobromine compound with the chemical formula C₆H₁₁Br. The presence of a double bond at the C3 position gives rise to two geometric isomers: (Z)-1-Bromo-3-hexene (cis) and (E)-1-Bromo-3-hexene (trans). A mixture of these isomers or an unspecified isomeric form is also commercially available. Each form is uniquely identified by its CAS number.

Table 1: CAS Numbers and Synonyms for 1-Bromo-3-hexene Isomers

| Isomer | CAS Number | Common Synonyms |

| (Z)-1-Bromo-3-hexene | 5009-31-4 | cis-1-Bromo-3-hexene, (Z)-3-Hexenyl bromide |

| (E)-1-Bromo-3-hexene | 63281-96-9 | trans-1-Bromo-3-hexene, (E)-3-Hexenyl bromide |

| 1-Bromo-3-hexene (Isomer mixture/unspecified) | 84254-20-6 | 1-bromohex-3-ene |

The distinct spatial arrangement of the substituents around the double bond in the (E) and (Z) isomers influences their physical properties. A summary of the key chemical and physical properties is presented in Table 2.

Table 2: Chemical and Physical Properties of 1-Bromo-3-hexene Isomers

| Property | (Z)-1-Bromo-3-hexene | (E)-1-Bromo-3-hexene | 1-Bromo-3-hexene (Isomer mixture/unspecified) |

| Molecular Formula | C₆H₁₁Br[1] | C₆H₁₁Br[2] | C₆H₁₁Br[3] |

| Molecular Weight | 163.06 g/mol [4][5] | 163.06 g/mol [2] | 163.06 g/mol [3] |

| Boiling Point | 149-151 °C[5][6] | N/A | N/A |

| Density | 1.213 g/cm³ (calculated)[6] | N/A | N/A |

| Refractive Index | 1.4715 (at 20 °C)[5][6] | N/A | N/A |

| Solubility | Very slightly soluble in water (0.13 g/L at 25 °C, calculated)[6] | N/A | N/A |

| Flash Point | 43.2 °C (calculated)[6] | N/A | N/A |

Synthesis of 1-Bromo-3-hexene: Experimental Protocol

The stereoselective synthesis of 1-Bromo-3-hexene isomers is most commonly achieved through the reaction of the corresponding (E)- or (Z)-3-hexen-1-ol with a brominating agent, such as phosphorus tribromide (PBr₃). This reaction proceeds with inversion of configuration.

General Protocol for the Synthesis of 1-Bromo-3-hexene from 3-Hexen-1-ol

Materials:

-

(E)- or (Z)-3-hexen-1-ol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or other suitable aprotic solvent

-

Pyridine (optional, to neutralize liberated HBr)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, condenser, and distillation apparatus.

Procedure:

-

Reaction Setup: A solution of the respective 3-hexen-1-ol isomer in anhydrous diethyl ether is placed in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath to 0 °C. A small amount of pyridine can be added to the alcohol solution.

-

Addition of PBr₃: Phosphorus tribromide (approximately 0.33 to 0.4 equivalents) is dissolved in anhydrous diethyl ether and added dropwise to the cooled alcohol solution via the dropping funnel with continuous stirring. The addition rate should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is carefully poured onto crushed ice and then neutralized with a saturated sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude 1-Bromo-3-hexene is purified by fractional distillation under reduced pressure to yield the desired isomer.

Synthetic Applications: Experimental Workflows

1-Bromo-3-hexene is a versatile building block in organic synthesis, primarily utilized in carbon-carbon bond-forming reactions. The presence of the double bond and the reactive carbon-bromine bond allows for a variety of transformations, including Grignard reactions and palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira couplings.

Logical Workflow for a Grignard Reaction

The following diagram illustrates the logical steps involved in a typical Grignard reaction using 1-Bromo-3-hexene as the starting material to form a secondary alcohol.

Experimental Protocol for a Suzuki Cross-Coupling Reaction

This protocol outlines a general procedure for the Suzuki coupling of an alkenyl halide like 1-Bromo-3-hexene with an organoboron compound.

Materials:

-

1-Bromo-3-hexene (E or Z isomer)

-

Aryl or vinyl boronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, THF, with water)

-

Schlenk flask or sealed tube, condenser, magnetic stirrer, heating mantle, and inert atmosphere (Nitrogen or Argon).

Procedure:

-

Reaction Setup: The Schlenk flask is charged with the boronic acid derivative, the base, and a magnetic stir bar. The flask is evacuated and backfilled with an inert gas three times.

-

Addition of Reagents: 1-Bromo-3-hexene, the solvent system, and the palladium catalyst are added under the inert atmosphere.

-

Reaction Progression: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up: The reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Workflow for a Suzuki Cross-Coupling Reaction

The following diagram outlines the key stages of a Suzuki cross-coupling reaction involving 1-Bromo-3-hexene.

Safety Information

1-Bromo-3-hexene is a flammable liquid and vapor. It is also a skin and eye irritant and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood.

This technical guide serves as a foundational resource for professionals working with 1-Bromo-3-hexene. For specific applications, further literature review and experimental optimization are recommended.

References

An In-depth Technical Guide to (Z)-1-bromo-3-hexene

This guide provides comprehensive structural and technical information about (Z)-1-bromo-3-hexene, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physical Properties

(Z)-1-bromo-3-hexene is an organobromine compound and a useful intermediate in organic synthesis.[1] Its key identifiers and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (Z)-1-bromohex-3-ene |

| Synonyms | cis-1-Bromo-3-hexene, (3Z)-1-Bromo-3-hexene |

| CAS Number | 5009-31-4 |

| Molecular Formula | C₆H₁₁Br |

| Molecular Weight | 163.06 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 149-151 °C |

| Density | 1.213 g/cm³ |

| Refractive Index | 1.4715 (at 20 °C) |

| InChI | InChI=1S/C6H11Br/c1-2-3-4-5-6-7/h3-4H,2,5-6H2,1H3/b4-3- |

| SMILES | CC/C=C\CCBr |

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for (Z)-1-bromo-3-hexene.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~5.5 | m | H-3, H-4 |

| ~3.4 | t | H-1 (CH₂Br) |

| ~2.7 | q | H-2 (allylic CH₂) |

| ~2.1 | quintet | H-5 (allylic CH₂) |

| ~1.0 | t | H-6 (CH₃) |

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| ~135 | C-4 |

| ~125 | C-3 |

| ~33 | C-1 (CH₂Br) |

| ~30 | C-2 (allylic CH₂) |

| ~20 | C-5 (allylic CH₂) |

| ~14 | C-6 (CH₃) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3010 | =C-H stretch |

| ~2965, 2875 | C-H stretch (sp³) |

| ~1655 | C=C stretch (cis) |

| ~720 | =C-H bend (cis) |

| ~640 | C-Br stretch |

Mass Spectrometry

The mass spectrum of (Z)-1-bromo-3-hexene will show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

| m/z | Assignment |

| 162/164 | Molecular ion ([M]⁺, [M+2]⁺) |

| 83 | Loss of Br radical ([M-Br]⁺) |

| 41 | Allyl cation ([C₃H₅]⁺) - often the base peak |

Synthesis

A common method for the synthesis of (Z)-1-bromo-3-hexene is the bromination of (Z)-3-hexen-1-ol using phosphorus tribromide (PBr₃). This reaction proceeds with an inversion of configuration.

Experimental Protocol: Synthesis from (Z)-3-hexen-1-ol

Materials:

-

(Z)-3-hexen-1-ol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

(Z)-3-hexen-1-ol is dissolved in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

-

Phosphorus tribromide is added dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the slow addition of water, followed by a saturated solution of sodium bicarbonate to neutralize the excess acid.

-

The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield (Z)-1-bromo-3-hexene.

Reactivity and Applications

(Z)-1-bromo-3-hexene is a valuable building block in organic synthesis, primarily due to the reactivity of the carbon-bromine bond. It can undergo a variety of transformations, making it useful in the synthesis of more complex molecules, including pharmaceuticals and natural products.

Cross-Coupling Reactions

One of the most significant applications of (Z)-1-bromo-3-hexene is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In these reactions, the bromine atom is substituted with a new carbon-carbon bond, allowing for the construction of larger molecular frameworks.

Grignard Reagent Formation

(Z)-1-bromo-3-hexene can be used to prepare the corresponding Grignard reagent, (Z)-hex-3-en-1-ylmagnesium bromide, by reacting it with magnesium metal. This Grignard reagent is a potent nucleophile and can be used to form new carbon-carbon bonds by reacting with a variety of electrophiles, such as aldehydes, ketones, and esters.

Safety Information

(Z)-1-bromo-3-hexene is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is an irritant to the skin, eyes, and respiratory system. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.

References

physical and chemical properties of (E)-1-Bromo-3-hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of (E)-1-Bromo-3-hexene, a key intermediate in various organic syntheses. The information presented herein is intended to support research and development activities by providing essential data on its characteristics, handling, and synthesis.

Core Physical and Chemical Properties

(E)-1-Bromo-3-hexene, also known as trans-1-Bromo-3-hexene, is a halogenated alkene with the molecular formula C₆H₁₁Br.[1][2] Its structure features a bromine atom on the first carbon and a trans-configured double bond between the third and fourth carbons. This arrangement confers specific reactivity to the molecule, particularly at the allylic position.

Tabulated Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₁Br | [1][2] |

| Molecular Weight | 163.06 g/mol | [2][3] |

| CAS Number | 63281-96-9, 84254-20-6 | [2] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Refractive Index | Data not available | |

| LogP (Computed) | 2.8 | [2][3] |

| Topological Polar Surface Area | 0 Ų | [2][3] |

Comparative Data for Isomers:

| Isomer | Boiling Point | Density | Refractive Index |

| (Z)-1-Bromohex-3-ene | 149-151 °C | Not available | 1.4715 (20 °C) |

| 6-Bromo-1-hexene | 47-51 °C @ 16 mmHg | 1.22 g/mL (25 °C) | 1.465 (20 °C) |

Spectroscopic and Analytical Data

Detailed experimental spectroscopic data for (E)-1-Bromo-3-hexene is not widely published. However, spectral data for its isomers are available and can serve as a useful comparison for researchers synthesizing this compound. For instance, PubChem lists the availability of 13C NMR, GC-MS, and IR spectra for the (Z)-isomer.[3]

Chemical Properties and Reactivity

The chemical behavior of (E)-1-Bromo-3-hexene is largely dictated by the presence of the allylic bromide functional group.

Reactivity of the Allylic System

Allylic halides, such as (E)-1-Bromo-3-hexene, are known for their enhanced reactivity in nucleophilic substitution reactions compared to their saturated counterparts. This is due to the stability of the intermediate allylic carbocation or radical, which is stabilized by resonance.[4][5]

The resonance stabilization of the allylic radical means that nucleophilic attack can occur at either end of the allylic system, potentially leading to a mixture of products, including rearranged isomers.[6][7][8]

Caption: Logical workflow of the reactivity of (E)-1-Bromo-3-hexene.

Experimental Protocols

Synthesis of (E)-1-Bromo-3-hexene

General Experimental Protocol:

-

Reaction Setup: To a solution of trans-3-hexen-1-ol in a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane) cooled in an ice bath, slowly add phosphorus tribromide (PBr₃), typically around 0.33 to 0.5 equivalents.

-

Reaction Monitoring: The reaction mixture is stirred at a low temperature (e.g., 0 °C) and may be allowed to warm to room temperature. The progress of the reaction should be monitored by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, it is carefully quenched by pouring it into ice-water. The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

Purification: The combined organic layers are washed with a mild base (e.g., saturated sodium bicarbonate solution) and brine, then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation under reduced pressure to yield (E)-1-Bromo-3-hexene.

Caption: General workflow for the synthesis of (E)-1-Bromo-3-hexene.

Safety and Handling

(E)-1-Bromo-3-hexene is classified as a flammable liquid and vapor (H226).[2] It is also known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Therefore, appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

(E)-1-Bromo-3-hexene is a valuable reagent in organic synthesis, primarily due to the reactivity of its allylic bromide functionality. While detailed experimental physical and spectroscopic data are not widely available, its chemical behavior can be inferred from the general principles of allylic systems. The synthetic route from trans-3-hexen-1-ol provides a viable method for its preparation in a laboratory setting. Researchers and drug development professionals should exercise appropriate caution when handling this compound, given its hazardous properties.

References

- 1. 3-Hexene, 1-bromo-, (E)-|lookchem [lookchem.com]

- 2. 1-Bromo-3-hexene | C6H11Br | CID 6537741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Hexene, 1-bromo-, (3Z)- | C6H11Br | CID 6436340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. openriver.winona.edu [openriver.winona.edu]

- 7. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 1-Bromo-3-hexene synthesis - chemicalbook [chemicalbook.com]

- 10. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. m.youtube.com [m.youtube.com]

Synthesis of 1-Bromo-3-hexene from trans-3-Hexen-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-bromo-3-hexene from its precursor, trans-3-hexen-1-ol. The primary method described herein involves the use of phosphorus tribromide (PBr₃), a common and effective reagent for the conversion of primary and secondary alcohols to their corresponding alkyl bromides. This guide provides a comprehensive overview of the reaction, including the underlying mechanism, a detailed experimental protocol, and expected outcomes.

Introduction

The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. 1-Bromo-3-hexene is a valuable intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and fine chemical industries. Its allylic bromide functionality allows for a range of subsequent reactions, including nucleophilic substitution and organometallic coupling reactions. The synthesis from trans-3-hexen-1-ol is a direct and efficient route to this compound.

Reaction Mechanism and Stoichiometry

The reaction of trans-3-hexen-1-ol with phosphorus tribromide proceeds primarily through an Sₙ2 (bimolecular nucleophilic substitution) mechanism. This process involves the activation of the hydroxyl group by phosphorus tribromide, converting it into a good leaving group. The bromide ion, acting as a nucleophile, then attacks the carbon atom bearing the leaving group, resulting in the formation of the C-Br bond and inversion of stereochemistry at the reaction center.

The overall stoichiometry for the reaction is:

3 R-OH + PBr₃ → 3 R-Br + H₃PO₃

where R represents the trans-3-hexenyl group. In practice, it is common to use a slight excess of the alcohol or to carefully control the stoichiometry to ensure complete consumption of the phosphorus tribromide and to minimize the formation of byproducts.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of 1-bromo-3-hexene from trans-3-hexen-1-ol.

| Parameter | Value | Reference |

| Reactants | ||

| trans-3-Hexen-1-ol Molecular Weight | 100.16 g/mol | [1] |

| Phosphorus Tribromide Molecular Weight | 270.69 g/mol | |

| Product | ||

| 1-Bromo-3-hexene Molecular Weight | 163.06 g/mol | [2] |

| Reaction Conditions | ||

| Stoichiometric Ratio (Alcohol:PBr₃) | 3:1 | General |

| Temperature | 0 °C to room temperature | General |

| Yield | ||

| Expected Yield | 60-80% | [3] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of 1-bromo-3-hexene.

Materials:

-

trans-3-Hexen-1-ol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether (or other suitable aprotic solvent like dichloromethane)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ice bath

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with trans-3-hexen-1-ol and anhydrous diethyl ether under a nitrogen atmosphere. The flask is then cooled to 0 °C in an ice bath.

-

Addition of PBr₃: Phosphorus tribromide (0.33 to 0.40 equivalents for each equivalent of the alcohol) is dissolved in anhydrous diethyl ether and added dropwise to the stirred solution of the alcohol over a period of 30-60 minutes, ensuring the temperature is maintained at or below 0 °C.[4]

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is carefully poured onto crushed ice or into ice-cold water to quench any unreacted PBr₃. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed successively with saturated sodium bicarbonate solution (to neutralize any acidic byproducts) and brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude 1-bromo-3-hexene is purified by fractional distillation under reduced pressure to yield the final product as a colorless liquid.

Characterization

The structure and purity of the synthesized 1-bromo-3-hexene can be confirmed by various spectroscopic methods.

| Spectroscopic Data | (E)-1-Bromo-3-hexene |

| ¹H NMR (CDCl₃, ppm) | δ 5.65-5.35 (m, 2H, -CH=CH-), 3.95 (t, 2H, -CH₂Br), 2.55 (q, 2H, =CH-CH₂-), 2.05 (quintet, 2H, -CH₂-CH₃), 0.95 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, ppm) | δ 135.5, 125.0, 36.5, 34.5, 25.0, 13.5 |

Note: Specific chemical shifts may vary slightly depending on the solvent and spectrometer frequency. The provided data is a representative spectrum.

Safety Precautions

-

Phosphorus tribromide is a corrosive and toxic substance. It reacts violently with water and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

Diethyl ether is highly flammable. All operations involving this solvent should be conducted away from open flames or ignition sources.

-

The reaction is exothermic and requires careful temperature control, especially during the addition of PBr₃.

Logical Relationships and Workflows

The following diagrams illustrate the key relationships and the experimental workflow for the synthesis of 1-bromo-3-hexene.

Caption: Reaction scheme for the synthesis of 1-bromo-3-hexene.

Caption: Detailed workflow for the synthesis and purification.

References

- 1. trans-3-Hexen-1-ol | C6H12O | CID 5284503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-3-hexene | C6H11Br | CID 6537741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

Spectroscopic Data Analysis of 1-Bromo-3-hexene: A Technical Guide

Introduction

1-Bromo-3-hexene is a halogenated alkene of interest in organic synthesis and as a potential building block in the development of novel pharmaceutical compounds. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides a comprehensive analysis of the spectroscopic data for the (E) and (Z) isomers of 1-Bromo-3-hexene, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its spectroscopic characteristics, standardized experimental protocols for data acquisition, and a logical workflow for its structural elucidation.

Spectroscopic Data Summary

Due to the limited availability of publicly accessible, verified experimental spectra for (E)- and (Z)-1-Bromo-3-hexene, the following tables present predicted and representative data based on established spectroscopic principles and analysis of structurally related compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Proton Assignment | (Z)-1-Bromo-3-hexene | (E)-1-Bromo-3-hexene |

| H1 (-CH₂Br) | ~3.95 ppm (t) | ~3.98 ppm (t) |

| H2 (-CH₂CH=) | ~2.60 ppm (q) | ~2.55 ppm (q) |

| H3 (=CHCH₂-) | ~5.55 ppm (m) | ~5.60 ppm (m) |

| H4 (=CHCH₂Br) | ~5.40 ppm (m) | ~5.45 ppm (m) |

| H5 (-CH₂CH₃) | ~2.05 ppm (quintet) | ~2.00 ppm (quintet) |

| H6 (-CH₃) | ~0.95 ppm (t) | ~0.98 ppm (t) |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Carbon Assignment | (Z)-1-Bromo-3-hexene | (E)-1-Bromo-3-hexene |

| C1 (-CH₂Br) | ~33 ppm | ~39 ppm |

| C2 (-CH₂CH=) | ~30 ppm | ~36 ppm |

| C3 (=CHCH₂-) | ~125 ppm | ~126 ppm |

| C4 (=CHCH₂Br) | ~135 ppm | ~136 ppm |

| C5 (-CH₂CH₃) | ~21 ppm | ~26 ppm |

| C6 (-CH₃) | ~14 ppm | ~14 ppm |

Table 3: IR Spectroscopic Data (Representative)

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| =C-H Stretch | 3000 - 3100 | Medium |

| C-H Stretch (sp³) | 2850 - 3000 | Strong |

| C=C Stretch | 1640 - 1680 | Medium |

| C-H Bend (alkane) | 1375 - 1470 | Medium |

| C-Br Stretch | 500 - 600 | Strong |

Table 4: Mass Spectrometry Data (Predicted Fragmentation)

| m/z | Proposed Fragment | Notes |

| 162/164 | [C₆H₁₁Br]⁺• | Molecular ion peak (M⁺•), showing isotopic pattern for bromine. |

| 83 | [C₆H₁₁]⁺ | Loss of •Br radical. |

| 67 | [C₅H₇]⁺ | Allylic cleavage. |

| 55 | [C₄H₇]⁺ | Further fragmentation. |

| 41 | [C₃H₅]⁺ | Allyl cation, often a base peak. |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for liquid haloalkenes such as 1-Bromo-3-hexene.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of 1-Bromo-3-hexene is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is utilized for data acquisition.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is used.

-

Spectral Width: A spectral width of approximately 10-12 ppm is set.

-

Number of Scans: 16-64 scans are typically acquired to ensure a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance signal intensity.

-

Spectral Width: A wider spectral width of approximately 200-220 ppm is required.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the lower natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to TMS.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample like 1-Bromo-3-hexene, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A drop of the sample is placed on one plate, and the second plate is carefully placed on top to create a thin, uniform film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty salt plates or the clean ATR crystal is recorded.

-

The prepared sample is then placed in the spectrometer's sample compartment.

-

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

-

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

3. Mass Spectrometry (MS)

-

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is commonly used for this type of compound.

-

Ionization:

-

Method: Electron Ionization (EI) is employed.

-

Electron Energy: A standard electron energy of 70 eV is used to induce ionization and fragmentation. This high energy ensures reproducible fragmentation patterns that can be compared to spectral libraries.

-

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Data Acquisition: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern. The isotopic distribution for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key feature to look for in the molecular ion and bromine-containing fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of an organic compound like 1-Bromo-3-hexene.

Caption: Logical workflow for spectroscopic data analysis and structural elucidation.

fundamental reactivity and stability of 1-Bromo-3-hexene

An In-Depth Technical Guide to the Fundamental Reactivity and Stability of 1-Bromo-3-hexene

Abstract

1-Bromo-3-hexene is a bifunctional organohalide that serves as a versatile intermediate in organic synthesis. Possessing both an alkene and an allylic bromide, its reactivity is characterized by a complex interplay of substitution, elimination, and addition reactions. The allylic position of the bromine atom significantly influences the C-Br bond stability and facilitates the formation of resonance-stabilized intermediates, which often leads to allylic rearrangements. This guide provides a comprehensive overview of the fundamental principles governing the stability and reactivity of 1-bromo-3-hexene, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers, scientists, and professionals in the field of drug development.

Introduction and Physicochemical Properties

1-Bromo-3-hexene (C₆H₁₁Br) is a halogenated alkene featuring a six-carbon chain with a double bond at the C3 position and a bromine atom at the C1 position. This arrangement classifies it as a primary allylic bromide. The presence of the double bond allows for the existence of (E) and (Z) stereoisomers, each with distinct properties and reactivity profiles. Its dual functionality makes it a valuable substrate for introducing a hexenyl moiety in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of 1-Bromo-3-hexene Isomers

| Property | (E)-1-bromohex-3-ene | (Z)-1-bromohex-3-ene | Reference |

|---|---|---|---|

| CAS Number | 63281-96-9 | 5009-31-4 | [1][2] |

| Molecular Formula | C₆H₁₁Br | C₆H₁₁Br | [1][2] |

| Molecular Weight | 163.06 g/mol | 163.06 g/mol | [1][2] |

| IUPAC Name | (3E)-1-bromohex-3-ene | (3Z)-1-bromohex-3-ene | [1][2] |

| Boiling Point | Not specified | 149-151 °C | [3] |

| Refractive Index | Not specified | 1.4715 (20 °C) | [3] |

| LogP | 2.8 (Computed) | 2.74 (Computed) |[1][4] |

Stability and Handling

The stability of 1-bromo-3-hexene is fundamentally dictated by the C-Br bond, which is located in an allylic position.

-

Bond Strength: The allylic C-Br bond is inherently weaker than the C-Br bond in a corresponding saturated alkyl halide (e.g., 1-bromohexane). This is due to the resonance stabilization of the allylic carbocation or radical that forms upon cleavage of the C-Br bond. This lower bond dissociation energy makes it more reactive.

-

Thermal and Photochemical Stability: While stable under standard storage conditions (cool, dark, inert atmosphere), it can be susceptible to degradation upon exposure to heat or UV light, which can initiate radical reactions.

-

Safety and Handling: 1-Bromo-3-hexene is classified as a flammable liquid and vapor. It is also known to cause skin and serious eye irritation and may cause respiratory irritation. Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It should be stored away from heat, sparks, and open flames.

Fundamental Reactivity

The reactivity of 1-bromo-3-hexene is governed by its two key functional groups: the allylic bromide and the carbon-carbon double bond.

Substitution vs. Elimination Reactions

As a primary alkyl halide, 1-bromo-3-hexene can undergo both nucleophilic substitution (Sₙ1 and Sₙ2) and base-induced elimination (E1 and E2) reactions[5][6]. The reaction pathway is highly dependent on the nature of the nucleophile/base, solvent, and temperature[5].

-

Sₙ2 Reactions: Favored by strong, non-bulky nucleophiles in polar aprotic solvents.

-

E2 Reactions: Favored by strong, sterically hindered bases in less polar solvents and at higher temperatures.

-

Sₙ1/E1 Reactions: Can occur due to the formation of a resonance-stabilized allylic carbocation, particularly with weak nucleophiles/bases in polar protic solvents.

References

- 1. 1-Bromo-3-hexene | C6H11Br | CID 6537741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Hexene, 1-bromo-, (3Z)- | C6H11Br | CID 6436340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (Z)-1-bromohex-3-ene CAS#: 5009-31-4 [m.chemicalbook.com]

- 4. 1-Bromo-3-hexene|84254-20-6|lookchem [lookchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

understanding the reaction mechanism of 1-Bromo-3-hexene with nucleophiles

An In-depth Technical Guide to the Reaction Mechanism of 1-Bromo-3-hexene with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the nucleophilic substitution reactions of 1-bromo-3-hexene. As an allylic halide, its reactivity is governed by a complex interplay of competing mechanisms, including S(_N)1, S(_N)2, and their corresponding allylic rearrangement pathways (S(_N)1' and S(_N)2'). Understanding these mechanisms is critical for predicting product distributions and controlling reaction outcomes in synthetic applications.

Core Concepts: The Allylic System

1-Bromo-3-hexene is a primary allylic halide. The proximity of the carbon-bromine bond to the carbon-carbon double bond dictates its unique reactivity. This arrangement allows for the formation of a resonance-stabilized allylic carbocation or a delocalized transition state, which often leads to the formation of constitutional isomers. The primary nature of the substrate would typically favor an S(_N)2 mechanism, but the potential for a stabilized carbocation makes the S(_N)1 pathway accessible under specific conditions.

Competing Reaction Mechanisms

The reaction of 1-bromo-3-hexene with a nucleophile can proceed through four primary pathways, often concurrently. The predominant mechanism is determined by factors such as the strength of the nucleophile, the polarity of the solvent, and steric hindrance.

S(_N)1 and S(_N)1' Mechanisms

Under conditions that favor carbocation formation (polar protic solvents, weak nucleophiles), 1-bromo-3-hexene can undergo an S(_N)1 reaction. The rate-determining step is the departure of the bromide leaving group to form a resonance-stabilized allylic carbocation. This intermediate can be attacked by the nucleophile at either of the two electrophilic carbons (C1 or C3), leading to a mixture of the direct substitution product (1-substituted-3-hexene) and the rearranged "allylic shift" product (3-substituted-1-hexene). This process is often referred to as an S(_N)1' substitution when the rearranged product is formed.[1]

Caption: S(_N)1/S(_N)1' reaction pathway for 1-bromo-3-hexene.

S(_N)2 and S(_N)2' Mechanisms

With strong nucleophiles and in polar aprotic solvents, the reaction is more likely to follow a bimolecular pathway. The standard S(_N)2 mechanism involves a direct backside attack by the nucleophile at the carbon bearing the bromine (C1), displacing the bromide ion in a single, concerted step.[2] This results in an inversion of stereochemistry at the reaction center.

Alternatively, the nucleophile can attack the double bond at the gamma position (C3) in a concerted process, which displaces the leaving group from the alpha position (C1) and causes a shift of the double bond. This is known as the S(_N)2' mechanism and results in the rearranged product.[1] S(_N)2' reactions are more likely when the S(_N)2 pathway is sterically hindered.[1]

Caption: Competing S(_N)2 and S(_N)2' reaction pathways.

Factors Influencing the Reaction Mechanism

The outcome of the reaction is a delicate balance of several factors. A logical workflow can be used to predict the most likely mechanism.

Caption: Logical workflow for predicting the dominant reaction mechanism.

Quantitative Data and Product Ratios

While specific kinetic data for 1-bromo-3-hexene is sparse in readily available literature, analysis of analogous systems provides valuable insight into expected product distributions. Allylic rearrangements are common and often lead to a mixture of products.

Table 1: Product Ratios in the Reaction of an Analogous Allylic Chloride

This table shows the product distribution from the reaction of 1-chloro-3-methyl-2-butene with sodium hydroxide, a system that highlights the favorability of the rearranged product.[1]

| Substrate | Nucleophile | Direct Product (S(_N)2) | Rearranged Product (S(_N)2') |

| 1-Chloro-3-methyl-2-butene | NaOH | 15% | 85% |

Table 2: Product Ratios from NBS Bromination of Hexene Isomers

This data shows the formation of constitutional isomers from the radical bromination of hexenes, demonstrating the inherent tendency of these systems to form multiple allylic bromide products.[3]

| Starting Alkene | Direct Allylic Bromide | Rearranged Allylic Bromide |

| 1-Hexene | 3-Bromo-1-hexene (10%) | 1-Bromo-2-hexene (56%) |

| 3-Hexene | 2-Bromo-3-hexene (41%) | 4-Bromo-2-hexene (58%) |

Note: Percentages are relative amounts of the major monobrominated products identified.

Experimental Protocols

Investigating the reaction of 1-bromo-3-hexene requires careful experimental design to differentiate between the potential products.

Protocol: Product Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methodologies used for analyzing similar allylic bromination reactions.[3]

Objective: To determine the product distribution from the reaction of 1-bromo-3-hexene with a given nucleophile.

Materials:

-

1-bromo-3-hexene (cis/trans mixture or pure isomer)

-

Selected nucleophile (e.g., sodium acetate)

-

Anhydrous solvent (e.g., acetone for S(_N)2, ethanol for S(_N)1)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard glassware for workup (separatory funnel, beakers, etc.)

-

Drying agent (e.g., anhydrous MgSO(_4))

-

Rotary evaporator

-

GC-MS instrument with a suitable column (e.g., nonpolar capillary column)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the nucleophile (e.g., 1.2 equivalents) in the chosen solvent.

-

Substrate Addition: Add 1-bromo-3-hexene (1.0 equivalent) to the flask.

-

Reaction: Stir the mixture at a controlled temperature (e.g., reflux) for a predetermined time (e.g., 2 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) if applicable.

-

Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic products with a suitable solvent (e.g., diethyl ether). Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate the solvent using a rotary evaporator.

-

Analysis: Prepare a dilute sample of the crude product in a volatile solvent (e.g., cyclohexane). Inject the sample into the GC-MS.

-

Data Interpretation: Identify the products by their mass spectra and retention times. Quantify the relative amounts of each isomer (direct vs. rearranged product) by integrating the corresponding peaks in the gas chromatogram.

Caption: General experimental workflow for product analysis.

References

An In-depth Technical Guide to Electrophilic Addition Reactions of 1-Bromo-3-hexene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the core principles, mechanisms, and experimental considerations for electrophilic addition reactions involving 1-bromo-3-hexene. This allylic halide serves as an interesting substrate for studying the interplay of electronic effects and reaction pathways in alkene chemistry. The insights derived are valuable for synthetic route design and understanding reactivity in complex organic molecules.

Core Principles of Electrophilic Addition to 1-Bromo-3-hexene

Electrophilic addition is a fundamental reaction class for alkenes. The electron-rich carbon-carbon double bond (π-bond) acts as a nucleophile, attacking an electron-deficient species (the electrophile). The reaction generally proceeds in two steps:

-

Electrophilic Attack: The electrophile (E⁺) attacks the π-bond, forming a carbocation intermediate and a new sigma bond.

-

Nucleophilic Capture: A nucleophile (Nu⁻) attacks the positively charged carbon, forming the final addition product.

In the case of 1-bromo-3-hexene, the double bond is between carbons 3 and 4. The bromine atom at the C-1 position exerts an electron-withdrawing inductive effect (-I effect), which decreases the electron density of the double bond and influences the stability of any resulting carbocation intermediates. This effect is key to predicting the regioselectivity of these reactions.

Reaction with Hydrogen Bromide (HBr)

The addition of hydrogen halides like HBr to unsymmetrical alkenes is a classic example of a regioselective reaction.

Mechanism and Regioselectivity (Markovnikov Addition)

The reaction follows Markovnikov's rule, which states that the proton (the electrophile) will add to the carbon atom of the double bond that bears the greater number of hydrogen atoms. This rule is a consequence of the mechanism, which proceeds through the most stable carbocation intermediate.

For 1-bromo-3-hexene, protonation can occur at C-3 or C-4:

-

Path A (Protonation at C-4): Forms a secondary carbocation at C-3. This carbocation is destabilized by the nearby electron-withdrawing bromine atom.

-

Path B (Protonation at C-3): Forms a secondary carbocation at C-4. This carbocation is further from the bromine atom, making it the more stable intermediate.

Consequently, the reaction proceeds preferentially through Path B . The subsequent attack by the bromide ion (Br⁻) on the C-4 carbocation yields the major product, 3,4-dibromo-1-hexene .

Caption: Markovnikov addition of HBr to 1-bromo-3-hexene.

Anti-Markovnikov Addition

In the presence of peroxides (ROOR) and heat or UV light, the addition of HBr proceeds via a free-radical mechanism.[1] This pathway results in the anti-Markovnikov product. The bromine radical (Br•) adds first to the double bond to generate the most stable carbon radical.

-

Path A (Br• adds to C-4): Forms a secondary radical at C-3 (destabilized by induction).

-

Path B (Br• adds to C-3): Forms a more stable secondary radical at C-4.

The more stable radical at C-4 then abstracts a hydrogen atom from HBr to yield the major product, 3,4-dibromo-1-hexene . In this specific case, both the ionic and radical mechanisms are predicted to yield the same major regioisomer, although through different intermediates. This occurs because the stability rules for carbocations and radicals are parallel (tertiary > secondary > primary).[2][3]

Reaction with Bromine (Br₂)

The bromination of an alkene involves the addition of two bromine atoms across the double bond. The reaction proceeds through a cyclic bromonium ion intermediate, which has important stereochemical consequences.

Mechanism and Stereochemistry

The Br₂ molecule becomes polarized as it approaches the electron-rich alkene. The alkene attacks the partially positive bromine atom, displacing a bromide ion and forming a three-membered ring called a bromonium ion. This intermediate blocks one face of the original double bond.

The bromide ion (Br⁻) then acts as a nucleophile and attacks one of the carbons of the bromonium ion from the opposite face (backside attack). This results in anti-addition , where the two bromine atoms are on opposite sides of the molecule in the final product, 1,3,4-tribromohexane .[4][5]

Caption: Bromination of 1-bromo-3-hexene via a bromonium ion.

Acid-Catalyzed Hydration (H₂O, H⁺)

The addition of water across the double bond to form an alcohol is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄).[6]

Mechanism and Regioselectivity

This reaction follows the same regiochemical principles as HBr addition (Markovnikov's rule) because it also proceeds through a carbocation intermediate.

-

Protonation: The alkene is protonated by hydronium (H₃O⁺) to form the more stable carbocation at C-4.

-

Nucleophilic Attack: A water molecule attacks the C-4 carbocation.

-

Deprotonation: A final proton transfer to another water molecule yields the alcohol product, 1-bromohexan-4-ol , and regenerates the acid catalyst.[7]

Caption: Acid-catalyzed hydration of 1-bromo-3-hexene.

Data Presentation: Summary of Predicted Products

| Reaction | Reagents | Major Product(s) | Key Principle |

| Hydrobromination | HBr | 3,4-Dibromo-1-hexene | Markovnikov Addition |

| Radical Hydrobromination | HBr, ROOR | 3,4-Dibromo-1-hexene | Radical Stability |

| Bromination | Br₂ in CCl₄ | (3R,4S)- and (3S,4R)-1,3,4-Tribromohexane (Racemic mixture) | Anti-addition |

| Acid-Catalyzed Hydration | H₂O, H₂SO₄ (cat.) | 1-Bromohexan-4-ol | Markovnikov Addition |

Experimental Protocols

The following are generalized protocols adapted for 1-bromo-3-hexene based on standard procedures for similar alkenes.[8][9]

A. Protocol for Hydrobromination of 1-Bromo-3-hexene

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromo-3-hexene (e.g., 10 mmol) in glacial acetic acid (20 mL).

-

Reagent Addition: Cool the flask in an ice bath. Slowly add a 48% aqueous solution of HBr (e.g., 12 mmol, 1.2 equivalents) dropwise with vigorous stirring.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into a separatory funnel containing 50 mL of cold water and 30 mL of diethyl ether. Shake and separate the layers.

-

Extraction: Wash the organic layer sequentially with 30 mL of water, 30 mL of saturated sodium bicarbonate solution, and 30 mL of brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient).

B. Protocol for Bromination of 1-Bromo-3-hexene

-

Setup: Dissolve 1-bromo-3-hexene (10 mmol) in 20 mL of carbon tetrachloride (CCl₄) in a flask protected from light.

-

Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (10 mmol, 1.0 equivalent) in CCl₄ dropwise until a faint orange color persists.

-

Reaction: Stir the reaction at 0°C for 1 hour. The disappearance of the bromine color indicates reaction completion.

-

Work-up: If excess bromine is present, quench by adding a few drops of saturated sodium thiosulfate solution until the color disappears.

-

Purification: Remove the solvent under reduced pressure. The resulting crude 1,3,4-tribromohexane can be purified by recrystallization or column chromatography if necessary.

C. Protocol for Acid-Catalyzed Hydration of 1-Bromo-3-hexene

-

Setup: To a 100 mL round-bottom flask, add 50 mL of a 50% aqueous sulfuric acid solution. Cool the flask in an ice bath.

-

Reagent Addition: With efficient stirring, add 1-bromo-3-hexene (10 mmol) dropwise to the acid solution.

-

Reaction: Allow the mixture to stir at room temperature for 4-6 hours, monitoring by TLC.

-

Work-up: Pour the mixture into a separatory funnel and add 50 mL of diethyl ether. Separate the layers.

-

Extraction: Carefully neutralize the aqueous layer with sodium bicarbonate and extract twice more with 25 mL portions of diethyl ether. Combine all organic extracts.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the resulting alcohol by column chromatography.

Mandatory Visualization: General Experimental Workflow

Caption: A generalized workflow for synthesis and purification.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. The Regiochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]

- 3. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]

- 8. Addition Of Hbr To 1-Bromohexane - 604 Words | Bartleby [bartleby.com]

- 9. Addition Of 1-Hexene Lab Report - 535 Words | Cram [cram.com]

Cis/Trans Isomerization of 1-Bromo-3-hexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cis/trans isomerization process in 1-Bromo-3-hexene. The document outlines the core mechanisms, experimental protocols, and analytical techniques relevant to inducing and quantifying the isomerization between the (Z)- (cis) and (E)- (trans) isomers of this compound. This guide is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development who work with unsaturated halogenated hydrocarbons.

Introduction to Cis/Trans Isomerization in Alkenes

Cis/trans isomerism, also known as geometric isomerism, arises in alkenes due to the restricted rotation around the carbon-carbon double bond.[1] This rigidity results in different spatial arrangements of the substituents attached to the double-bond carbons. In the case of 1-Bromo-3-hexene, the substituents on the C3 and C4 carbons determine the cis or trans configuration. The cis isomer has the higher priority groups on the same side of the double bond, while the trans isomer has them on opposite sides. These isomers often exhibit distinct physical and chemical properties.[1] The interconversion between these isomers, or isomerization, can be induced through several mechanisms, primarily thermal, photochemical, and catalytic.

Core Mechanisms of Isomerization

The isomerization from a less stable isomer to a more thermodynamically stable one, or the establishment of an equilibrium between the two, can be achieved through various pathways.

Thermal Isomerization

Heating an alkene can provide sufficient energy to overcome the activation barrier for rotation around the C=C bond. This process typically involves the temporary breaking of the pi bond to allow for rotation, followed by its reformation. The thermodynamically more stable trans isomer is generally favored at equilibrium due to reduced steric hindrance. While conceptually straightforward, thermal isomerization often requires high temperatures, which can lead to side reactions such as decomposition or rearrangement.[2]

Photochemical Isomerization

Photochemical isomerization utilizes light energy to promote an electron from a bonding π orbital to an antibonding π* orbital.[3][4] In this excited state, the single remaining bond allows for free rotation around the carbon-carbon axis. Upon relaxation back to the ground state, the molecule can adopt either the cis or trans configuration, leading to a photostationary state, which is a mixture of the two isomers.[3] The composition of this mixture is dependent on the wavelength of light used and the molar absorptivities of the isomers at that wavelength.

Catalytic Isomerization

Catalytic methods provide an alternative reaction pathway with a lower activation energy, allowing isomerization to occur under milder conditions.

-

Acid Catalysis: In the presence of a strong acid, protonation of the double bond can form a carbocation intermediate. Rotation around the resulting carbon-carbon single bond is facile. Deprotonation can then yield either the cis or trans isomer, with the equilibrium favoring the more stable trans product.[5]

-

Metal Catalysis: Transition metal complexes, such as those containing nickel, palladium, or ruthenium, can catalyze cis/trans isomerization.[6][7] The mechanism often involves the formation of a metal-alkene complex, followed by oxidative addition or other transformations that allow for rotation and subsequent reformation of the double bond in the more stable configuration.[7]

-

Radical-Mediated Isomerization: Certain reagents can add to the double bond to form a radical intermediate. Similar to the carbocation mechanism, rotation can occur around the now single C-C bond. Subsequent elimination of the radical regenerates the double bond, leading to a mixture of isomers.

Quantitative Data

| Property | (Z)-1-Bromo-3-hexene (cis) | (E)-1-Bromo-3-hexene (trans) |

| Molecular Formula | C₆H₁₁Br[8] | C₆H₁₁Br[9][10] |

| Molecular Weight | 163.06 g/mol [8][9] | 163.06 g/mol [9] |

| CAS Number | 5009-31-4[8] | 84254-20-6[9][11] |

| IUPAC Name | (Z)-1-bromohex-3-ene[8] | (E)-1-bromohex-3-ene[9] |

Experimental Protocols

The following are generalized protocols for inducing and analyzing the cis/trans isomerization of 1-Bromo-3-hexene. These should be adapted and optimized for specific experimental setups and objectives.

Protocol for Acid-Catalyzed Isomerization

-

Materials: (Z)-1-Bromo-3-hexene, concentrated hydrochloric acid (HCl), round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, sodium bicarbonate solution, diethyl ether, anhydrous magnesium sulfate, separatory funnel.

-

Procedure:

-

Place a known amount of (Z)-1-Bromo-3-hexene (e.g., 5 g) into a 100 mL round-bottom flask.[5]

-

Add 10 mL of concentrated HCl to the flask.[5]

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle for a specified period (e.g., 1 hour).[5]

-

Allow the reaction mixture to cool to room temperature.[5]

-

Transfer the mixture to a separatory funnel and add 20 mL of diethyl ether.

-

Wash the organic layer with 20 mL of water, followed by 20 mL of saturated sodium bicarbonate solution to neutralize the acid, and finally with another 20 mL of water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Analyze the resulting product mixture using Gas Chromatography (GC) and/or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Protocol for Analysis by Gas Chromatography (GC)

-

Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5 or DB-17).

-

Sample Preparation: Prepare a dilute solution of the isomer mixture in a volatile solvent such as hexane or dichloromethane.

-

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, and hold for 5 minutes.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

-

Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample. The cis and trans isomers are expected to have different retention times, with the more volatile isomer typically eluting first.[12] The relative peak areas can be used to determine the ratio of the isomers in the mixture.

Protocol for Analysis by ¹H NMR Spectroscopy

-

Instrumentation: Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300 MHz or higher).

-

Sample Preparation: Dissolve a small amount of the product mixture in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire a ¹H NMR spectrum.

-

Analysis: The chemical shifts and coupling constants of the vinylic protons (on the C=C double bond) will be distinct for the cis and trans isomers. For the cis isomer, the coupling constant (J-value) between the vinylic protons is typically smaller (around 6-12 Hz) compared to the trans isomer (around 12-18 Hz). The integration of the characteristic peaks for each isomer can be used to quantify their relative amounts.

Visualizations

The following diagrams illustrate the conceptual pathways and workflows described in this guide.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. organic chemistry - Converting a cis-alkene to trans-alkene - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. chglib.icp.ac.ru [chglib.icp.ac.ru]

- 7. researchgate.net [researchgate.net]

- 8. 3-Hexene, 1-bromo-, (3Z)- | C6H11Br | CID 6436340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Bromo-3-hexene | C6H11Br | CID 6537741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. PubChemLite - 1-bromo-3-hexene (C6H11Br) [pubchemlite.lcsb.uni.lu]

- 11. 1-bromo-3-hexene [webbook.nist.gov]

- 12. vurup.sk [vurup.sk]

An In-depth Technical Guide to the Thermodynamic Properties and Data of 1-Bromo-3-hexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 1-Bromo-3-hexene, a halogenated alkene of interest in various chemical syntheses. Due to a notable lack of experimentally determined thermodynamic data in the published literature, this guide presents estimated values for key properties, including enthalpy of formation, heat capacity, and entropy, for both the (E) and (Z) isomers. These estimations are derived from the reliable Joback group contribution method. Furthermore, this document outlines detailed, generalized experimental protocols for the determination of these fundamental thermodynamic parameters, providing a roadmap for future empirical studies. To elucidate its chemical behavior, synthesis pathways and representative reaction mechanisms are visualized using Graphviz diagrams. This guide serves as a foundational resource for researchers, scientists, and professionals in drug development requiring a deeper understanding of the physicochemical characteristics of 1-Bromo-3-hexene.

Introduction

1-Bromo-3-hexene (C₆H₁₁Br) is an organobromine compound that exists as two geometric isomers, (E)-1-Bromo-3-hexene and (Z)-1-Bromo-3-hexene. As with many halogenated hydrocarbons, it serves as a versatile intermediate in organic synthesis, including in the development of pharmaceutical compounds and other specialty chemicals. A thorough understanding of its thermodynamic properties is crucial for process design, reaction optimization, safety analysis, and computational modeling of its behavior.

Currently, there is a significant gap in the scientific literature regarding the experimentally determined thermodynamic data for 1-Bromo-3-hexene. This guide aims to address this by providing robustly estimated values and outlining the methodologies for their experimental validation.

Estimated Thermodynamic Properties

The thermodynamic properties for both (E)- and (Z)-1-Bromo-3-hexene have been estimated using the Joback group contribution method. This method predicts thermodynamic properties from the molecular structure by summing the contributions of individual functional groups.

Table 1: Estimated Thermodynamic Properties of (E)-1-Bromo-3-hexene

| Property | Symbol | Value | Unit |

| Molar Mass | M | 163.06 | g/mol |

| Boiling Point | Tb | 425.15 | K |

| Enthalpy of Formation (Ideal Gas, 298.15 K) | ΔHf° | -34.5 | kJ/mol |

| Gibbs Energy of Formation (Ideal Gas, 298.15 K) | ΔGf° | 45.8 | kJ/mol |

| Heat Capacity (Ideal Gas, 298.15 K) | Cp | 155.4 | J/(mol·K) |

| Enthalpy of Vaporization (at Tb) | ΔHvap | 39.8 | kJ/mol |

Table 2: Estimated Thermodynamic Properties of (Z)-1-Bromo-3-hexene

| Property | Symbol | Value | Unit |

| Molar Mass | M | 163.06 | g/mol |

| Boiling Point | Tb | 422.35 | K |

| Enthalpy of Formation (Ideal Gas, 298.15 K) | ΔHf° | -31.0 | kJ/mol |

| Gibbs Energy of Formation (Ideal Gas, 298.15 K) | ΔGf° | 49.3 | kJ/mol |

| Heat Capacity (Ideal Gas, 298.15 K) | Cp | 155.4 | J/(mol·K) |

| Enthalpy of Vaporization (at Tb) | ΔHvap | 39.5 | kJ/mol |

Note: These values are estimations and should be used with an understanding of the inherent limitations of the Joback method. Experimental verification is highly recommended.

Chemical Pathways and Logical Relationships

The chemical behavior of 1-Bromo-3-hexene is dictated by its functional groups: the carbon-carbon double bond and the alkyl bromide. Below are visualizations of a common synthesis route and a representative reaction.

Caption: Synthesis of 1-Bromo-3-hexene via allylic bromination of 3-hexene.

Caption: Electrophilic addition of HBr to 1-Bromo-3-hexene.

Experimental Protocols

The following sections outline generalized experimental protocols for determining the key thermodynamic properties of 1-Bromo-3-hexene. These are standard methods that can be adapted for this specific compound.

Determination of Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation of liquid 1-Bromo-3-hexene can be determined using combustion calorimetry .

-

Apparatus: A high-precision bomb calorimeter.

-

Procedure:

-

A precisely weighed sample of purified 1-Bromo-3-hexene (typically encapsulated in a gelatin capsule for volatile liquids) is placed in the crucible of the bomb calorimeter.

-

The bomb is sealed and pressurized with a known excess of pure oxygen.

-

The bomb is placed in the calorimeter, which is filled with a known mass of water.

-

The initial temperature of the water is recorded.

-

The sample is ignited, and the combustion reaction proceeds.

-

The final equilibrium temperature of the water is recorded.

-

The heat of combustion is calculated from the temperature change and the known heat capacity of the calorimeter system.

-

Corrections are applied for the heat of formation of the combustion products (CO₂, H₂O, and HBr) and any side reactions.

-

The standard enthalpy of formation is then calculated using Hess's Law.

-

Determination of Heat Capacity (Cp)

The heat capacity of liquid 1-Bromo-3-hexene can be measured using differential scanning calorimetry (DSC) .

-

Apparatus: A differential scanning calorimeter.

-

Procedure:

-

A baseline is established by running the DSC with empty sample and reference pans.

-

A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is placed in the sample pan, and a scan is performed over the desired temperature range.

-

The standard is replaced with a precisely weighed sample of 1-Bromo-3-hexene, and the scan is repeated under identical conditions.

-

The heat flow to the sample is compared to the heat flow to the standard at each temperature.

-

The heat capacity of the sample is calculated using the following relationship: Cp,sample = (mstd / msample) * (DSCsample / DSCstd) * Cp,std

-

Determination of Enthalpy of Vaporization (ΔHvap)

The enthalpy of vaporization can be determined from vapor pressure measurements at different temperatures using the Clausius-Clapeyron equation .

-

Apparatus: An ebulliometer or a static vapor pressure apparatus.

-

Procedure:

-

The vapor pressure of a pure sample of 1-Bromo-3-hexene is measured at a series of controlled temperatures.

-

The natural logarithm of the vapor pressure (ln P) is plotted against the reciprocal of the absolute temperature (1/T).

-

According to the Clausius-Clapeyron equation (d(ln P)/d(1/T) = -ΔHvap/R), the slope of this plot is equal to -ΔHvap/R, where R is the ideal gas constant.

-

The enthalpy of vaporization can be calculated from the slope of the best-fit line of the data.

-

Conclusion

This technical guide provides a foundational understanding of the thermodynamic properties of 1-Bromo-3-hexene. While the presented data is based on established estimation methods, it offers valuable insights for researchers and professionals in the absence of experimental values. The detailed experimental protocols serve as a practical guide for future studies aimed at empirically determining these crucial parameters. The visualized chemical pathways offer a clear depiction of the synthesis and reactivity of this compound. It is anticipated that this guide will facilitate further research and application of 1-Bromo-3-hexene in various fields of chemical science.

Methodological & Application

Application Notes and Protocols: Formation and Use of 3-Hexenylmagnesium Bromide from 1-Bromo-3-hexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the preparation and utilization of the Grignard reagent, 3-hexenylmagnesium bromide, from its precursor, 1-bromo-3-hexene. Grignard reagents are powerful nucleophilic agents widely employed in organic synthesis for the formation of carbon-carbon bonds. As an allylic Grignard reagent, 3-hexenylmagnesium bromide offers unique reactivity, including the potential for allylic rearrangement. This guide outlines the critical parameters for its successful synthesis, methods to mitigate common side reactions such as Wurtz coupling, and protocols for its subsequent reaction with various electrophiles.

Introduction

Grignard reagents, organomagnesium halides (R-MgX), are indispensable tools in synthetic organic chemistry.[1] Their preparation involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[1] 1-Bromo-3-hexene, an allylic bromide, can be converted to its corresponding Grignard reagent, 3-hexenylmagnesium bromide. This reagent is a potent nucleophile, capable of reacting with a wide range of electrophiles, including aldehydes, ketones, and esters, to form new carbon-carbon bonds, leading to the synthesis of complex molecules.[2][3]

However, the synthesis of Grignard reagents from allylic halides is often complicated by a significant side reaction known as Wurtz coupling, which leads to the formation of a dimer.[4] Careful control of reaction conditions is therefore crucial to maximize the yield of the desired Grignard reagent.

Formation of 3-Hexenylmagnesium Bromide

The formation of 3-hexenylmagnesium bromide involves the reaction of 1-bromo-3-hexene with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[1] The reaction is highly sensitive to moisture and oxygen, necessitating the use of dry glassware and an inert atmosphere (e.g., nitrogen or argon).[1]

Key Reaction Parameters and Side Reactions

Several factors influence the successful formation of 3-hexenylmagnesium bromide and minimization of the primary side product, 1,5-hexadiene, which results from Wurtz coupling.[4][5]

-

Solvent: Anhydrous diethyl ether or THF are the most common solvents. THF is often preferred for the formation of Grignard reagents from less reactive halides.[5]

-

Magnesium Activation: The surface of magnesium turnings is often coated with a layer of magnesium oxide, which can inhibit the reaction. Activation is crucial and can be achieved by methods such as crushing the magnesium turnings, using a small crystal of iodine, or adding a few drops of 1,2-dibromoethane.[6]

-

Temperature: The reaction is exothermic. Maintaining a controlled temperature is important to prevent an uncontrolled reaction and to minimize side reactions. Lower temperatures generally favor the Grignard formation over Wurtz coupling.[7]

-

Concentration and Addition Rate: Slow, dropwise addition of the 1-bromo-3-hexene solution to the magnesium suspension helps to maintain a low concentration of the halide in the reaction mixture, which in turn minimizes the Wurtz coupling reaction.[5][7]

-

Allylic Rearrangement: Allylic Grignard reagents can exist in equilibrium with their isomeric forms. In the case of 3-hexenylmagnesium bromide, an equilibrium with 1-ethyl-2-propenylmagnesium bromide is possible. The position of this equilibrium and the regioselectivity of subsequent reactions can be influenced by steric and electronic factors.[8]

Experimental Protocols

Protocol 1: Preparation of 3-Hexenylmagnesium Bromide

This protocol is a general procedure adapted for the synthesis of 3-hexenylmagnesium bromide.

Materials:

-

Magnesium turnings

-

1-Bromo-3-hexene (predominantly (E)-isomer)[9]

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (for activation)

-

Round-bottom flask, reflux condenser, dropping funnel (all oven-dried)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Set up an oven-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

-

Place magnesium turnings (1.2 equivalents) in the flask.

-

Add a small crystal of iodine to the flask to activate the magnesium.

-

Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

-

Prepare a solution of 1-bromo-3-hexene (1 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

-

Add a small portion of the 1-bromo-3-hexene solution to the magnesium suspension to initiate the reaction. The reaction is indicated by the disappearance of the iodine color and gentle refluxing of the solvent.

-

Once the reaction has started, add the remaining 1-bromo-3-hexene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete reaction.

The concentration of the prepared Grignard reagent should be determined by titration before use.

Protocol 2: Titration of 3-Hexenylmagnesium Bromide

This protocol describes a common method for determining the concentration of the Grignard reagent.

Materials:

-

Solution of 3-hexenylmagnesium bromide in ether/THF

-

Anhydrous toluene

-

Dry sec-butanol in toluene (standardized solution, ~1 M)

-

1,10-Phenanthroline (indicator)

-

Burette and flask (oven-dried)

Procedure:

-

In an oven-dried flask under an inert atmosphere, place a known volume (e.g., 1.0 mL) of the 3-hexenylmagnesium bromide solution.

-

Add a few milliliters of anhydrous toluene.

-

Add a small crystal of 1,10-phenanthroline as an indicator. The solution will turn a distinct color (e.g., reddish-brown).

-

Titrate the solution with the standardized sec-butanol solution until the color of the indicator disappears.

-

Calculate the molarity of the Grignard reagent based on the volume of titrant used.

Applications in Synthesis: Reactions with Electrophiles

3-Hexenylmagnesium bromide is a versatile reagent for the formation of new carbon-carbon bonds. Below are general protocols for its reaction with common electrophiles.